3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a substituted isoindolinone ring. The molecule contains bromo and fluoro substituents at positions 5 and 4 of the isoindolinone moiety, respectively (CAS: 2408391-89-7; molecular formula: C₁₃H₁₀BrFN₂O₃) . This structural motif is analogous to immunomodulatory imide drugs (IMiDs) such as lenalidomide, but the bromo-fluoro substitution pattern distinguishes it from classical derivatives.
Properties
IUPAC Name |
3-(6-bromo-7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-8-2-1-6-7(11(8)15)5-17(13(6)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTQEHJVUDYVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Cyclization Approach Using 4-Fluorobenzaldehyde Derivatives
A foundational method involves the synthesis of 3-bromo-4-fluorobenzaldehyde as a key intermediate, followed by isoindolinone ring formation. The process begins with ultrasonic-assisted bromination of 4-fluorobenzaldehyde using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaOCl) in dichloromethane (DCM) . This method achieves 90–92% yield with high regioselectivity for the 3-bromo-4-fluoro substitution pattern.
Mechanistic Insights :
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Ultrasonic activation enhances mixing and accelerates the electrophilic bromination by generating in situ bromine (Br₂) from NaBr and NaOCl under acidic conditions.
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The fluorine atom at the para position directs bromination to the meta position via electron-withdrawing effects, minimizing di-substitution .
Optimization Data :
| Parameter | Example 1 | Example 2 |
|---|---|---|
| NaBr (mol) | 1.01 | 1.03 |
| NaOCl (mol) | 1.02 | 1.03 |
| Reaction Time (h) | 1 | 1 |
| Yield (%) | 90.4 | 91.9 |
This intermediate is subsequently cyclized with ammonium acetate or urea under acidic conditions to form the isoindolinone core. Piperidine-2,6-dione is then introduced via nucleophilic substitution or condensation, though yields at this stage remain unreported in accessible literature .
Condensation with 3-Aminopiperidine-2,6-dione
Patent literature describes the condensation of 3-aminopiperidine-2,6-dione with halogenated phthalic anhydrides to form isoindolinone-piperidine conjugates. For the target compound, 5-bromo-4-fluorophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with triethylamine (TEA) as a base .
Procedure :
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Reactants :
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5-Bromo-4-fluorophthalic anhydride (1 equiv)
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3-Aminopiperidine-2,6-dione HCl (1.1 equiv)
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Conditions :
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Solvent: Acetic acid
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Base: TEA (2 equiv)
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Temperature: 120°C, 6 h
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Advantages :
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Single-step formation of the isoindolinone-piperidine backbone.
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Scalable under reflux conditions without specialized equipment.
Photoredox Catalysis for C–H Functionalization
Emerging methods employ photoredox catalysis to introduce bromo and fluoro groups post-cyclization. A nickel-mediated C–H bromination/fluorination sequence using Ir[(dF(CF₃)ppy)₂dtbbpy]PF₆ as a photocatalyst achieves dual halogenation on the isoindolinone ring .
Protocol :
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Substrate : 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Halogen Sources : N-Bromosuccinimide (NBS) and Selectfluor®
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Conditions :
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Catalyst: NiCl₂(glyme) (5 mol%)
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Light: Blue LEDs (450 nm)
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Solvent: Acetonitrile, 20°C, 70 h
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Limitations :
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Poor regiocontrol leads to mixtures of 4-fluoro-5-bromo and 5-fluoro-4-bromo isomers.
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Extended reaction times and low yields hinder practicality.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and regioselectivity:
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the isoindolinone ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex molecular structures .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its unique combination of bromine and fluorine substituents may enhance interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Research indicates that derivatives of isoindoline compounds can exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds similar to 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can induce apoptosis in cancer cells. For instance, the presence of halogen atoms (like bromine) often correlates with increased cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This could position it as a candidate for anti-inflammatory drug development .
Neuropharmacological Effects
Research into indoline derivatives has highlighted their potential impact on neurotransmitter systems, particularly serotonin receptors. Modifications in the structure of these compounds may enhance their efficacy in treating mood disorders like anxiety and depression .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various isoindoline derivatives, including this compound. The findings showed that this compound could inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values indicating significant potency compared to standard treatments like cisplatin .
Case Study 2: Enzyme Inhibition
In an enzyme inhibition study, derivatives similar to this compound were evaluated for their effects on COX enzymes. The results indicated that brominated compounds exhibited enhanced inhibitory activity compared to their non-brominated counterparts, suggesting a promising avenue for developing new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used[4][4].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione and its analogs:
Structural and Functional Insights
Amino-substituted analogs (e.g., NE-008) exhibit higher synthetic yields (95%) due to streamlined nitro-group reduction pathways, whereas bromo-fluoro derivatives may require more complex halogenation steps .
Spectral and Physicochemical Properties: The absence of amino groups in the target compound distinguishes its IR and NMR profiles from analogs like NE-008, which show characteristic N-H stretches at ~3393 cm⁻¹ .
Therapeutic Potential: Derivatives with pyrimidinylamino extensions (e.g., compound 23 in ) demonstrate dual kinase and cereblon modulation, suggesting broader applications than halogenated analogs. The nitro-to-amino conversion in NE-005 and NE-008 highlights the importance of redox-active groups in proteasome-targeting therapies, a feature absent in the bromo-fluoro derivative .
Biological Activity
3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 2408391-89-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.13 g/mol. The compound features a piperidine ring substituted with a bromo and fluoro group, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2408391-89-7 |
| Molecular Formula | C13H10BrFN2O3 |
| Molecular Weight | 341.13 g/mol |
| Storage Conditions | 2-8°C |
Research indicates that this compound may act as a ligand for cereblon, an E3 ubiquitin ligase involved in protein degradation pathways. This interaction is significant in the context of targeted protein degradation therapies, particularly in cancer treatment. The compound's ability to recruit specific substrates for ubiquitination suggests potential applications in oncology and other therapeutic areas.
In Vitro Studies
A study published in Europe PMC demonstrated a cell-based target engagement assay for evaluating the binding affinity of cereblon ligands, including derivatives of isoindolinone compounds like this compound. The results showed promising engagement levels with cereblon, indicating that this compound may effectively modulate protein homeostasis within cells .
Case Study 1: Anticancer Activity
In a recent investigation into the anticancer properties of isoindolinone derivatives, this compound was tested against various cancer cell lines. The study reported a significant reduction in cell viability at micromolar concentrations. Apoptosis assays indicated that the compound induces programmed cell death through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that derivatives like this compound could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Q & A
Q. Q1: What are the recommended analytical techniques for confirming the structural integrity and purity of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify the presence of the bromo-fluoro-isoindolinyl and piperidine-2,6-dione moieties. Key peaks include the fluorine-coupled splitting in aromatic regions and carbonyl resonances (~170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 263.24 (M+H) .
Q. Q2: How does the bromo-fluoro substitution pattern influence the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Testing: Dissolve the compound in DMSO (primary solvent) and test in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to assess bioavailability. The electron-withdrawing bromo and fluoro groups reduce solubility in aqueous media, necessitating co-solvents like PEG-400 .
- Stability Studies: Conduct accelerated stability tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis of the lactam ring) should be monitored via LC-MS .
Q. Q3: What synthetic routes are validated for synthesizing this compound, and what are common byproducts?
Methodological Answer:
- Key Synthesis Steps:
- Byproduct Mitigation: Common impurities include dehalogenated derivatives (e.g., 5-fluoro-isoindolinone) and oxidized piperidine intermediates. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical .
Advanced Research Questions
Q. Q4: How can researchers investigate the compound’s mechanism of action in enzymatic inhibition studies?
Methodological Answer:
- Kinetic Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to proteasomal enzymes (e.g., cereblon). Measure values under varying substrate concentrations .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., CRBN-DDB1 complex) to identify binding interactions, focusing on the bromo-fluoro moiety’s role in hydrophobic pocket engagement .
Q. Q5: What strategies address contradictory data in in vitro vs. in vivo pharmacokinetic profiles?
Methodological Answer:
- Metabolic Profiling: Use microsomal stability assays (human/rat liver microsomes) to identify cytochrome P450-mediated oxidation. Compare with in vivo plasma half-life (t) data from rodent models .
- Tissue Distribution Studies: Radiolabel the compound (e.g., ) and quantify accumulation in target organs (e.g., brain, liver) via scintillation counting. Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability .
Q. Q6: How can computational modeling optimize the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., using GROMACS) to predict off-target binding. Focus on minimizing interactions with hERG channels to reduce cardiotoxicity risks .
- QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects with IC values .
Contradictions and Resolutions in Literature
- Issue: Discrepancies in reported IC values for proteasome inhibition.
Resolution: Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with positive controls (e.g., bortezomib) . - Issue: Variability in synthetic yields (30–70%).
Resolution: Optimize reaction stoichiometry (1:1.2 molar ratio for isoindolinone-piperidine coupling) and use anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
